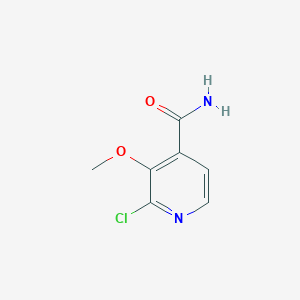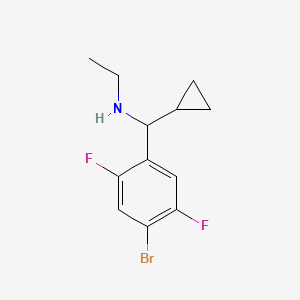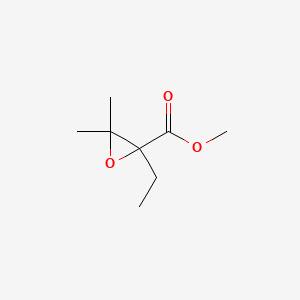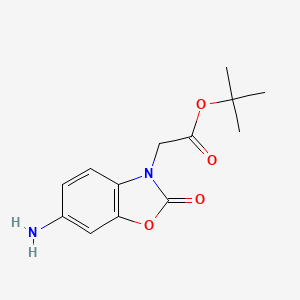![molecular formula C29H20I4O4 B13641030 3,3',6,6'-Tetraiodo-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B13641030.png)
3,3',6,6'-Tetraiodo-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,6,6’-Tetraiodo-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] is an organic compound with the molecular formula C29H20I4O4 It is a derivative of spirobifluorene, characterized by the presence of four iodine atoms and four methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,6,6’-tetraiodo-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the initial methoxylation at the 2,2’,7,7’ positions of spirobifluorene, followed by selective halogenation at the 3,3’,6,6’ positions using iodine and PIFA (phenyliodine(III) bis(trifluoroacetate)) . This process results in the formation of the desired tetraiodo-tetramethoxy derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’,6,6’-Tetraiodo-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira and Suzuki couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like triethylamine or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific substituents introduced. For example, coupling reactions can yield extended conjugated systems or polymers with enhanced electronic properties .
Scientific Research Applications
3,3’,6,6’-Tetraiodo-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] has several applications in scientific research:
Mechanism of Action
The mechanism by which 3,3’,6,6’-tetraiodo-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] exerts its effects is primarily related to its electronic structure. The presence of iodine atoms and methoxy groups influences the compound’s electron distribution, enhancing its ability to participate in electronic and photonic processes. The spirobifluorene core provides rigidity and stability, which is crucial for its performance in electronic applications .
Comparison with Similar Compounds
Similar Compounds
2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]: Used in similar applications but with different electronic properties due to the presence of bromine instead of iodine.
3,3’,6,6’-Tetraethynyl-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene]: Another derivative with ethynyl groups, offering different reactivity and applications.
Uniqueness
3,3’,6,6’-Tetraiodo-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] is unique due to its combination of iodine atoms and methoxy groups, which provide distinct electronic and steric effects. This makes it particularly valuable in applications requiring high-performance materials with specific electronic properties .
Properties
Molecular Formula |
C29H20I4O4 |
|---|---|
Molecular Weight |
940.1 g/mol |
IUPAC Name |
3,3',6,6'-tetraiodo-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C29H20I4O4/c1-34-25-9-17-13(5-21(25)30)14-6-22(31)26(35-2)10-18(14)29(17)19-11-27(36-3)23(32)7-15(19)16-8-24(33)28(37-4)12-20(16)29/h5-12H,1-4H3 |
InChI Key |
WMCLZBDPMVFWJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3=CC(=C(C=C3C4(C2=C1)C5=CC(=C(C=C5C6=CC(=C(C=C46)OC)I)I)OC)OC)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















